molecular formula C8H11ClN6 B1446870 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride CAS No. 1864064-67-4

9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride

Cat. No.: B1446870
CAS No.: 1864064-67-4
M. Wt: 226.67 g/mol
InChI Key: LJOQNCPHKIRPLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Azetidin-3-yl)-9H-purin-6-amine hydrochloride is a chemical compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. This molecule features a purine core, a privileged scaffold in medicinal chemistry, substituted with an azetidine ring. The azetidine group is valued in drug discovery for its role as a saturated heterocycle that can improve physicochemical properties . While specific studies on this exact compound are limited, its structure is closely related to a class of diaminopurine derivatives that have been identified as potent and selective inhibitors of parasitic kinases . Research on analogous compounds demonstrates significant potential in early-stage drug discovery, particularly for neglected tropical diseases such as Human African Trypanosomiasis (HAT) . The structural motif of a purine core linked to a nitrogen-containing heterocycle like azetidine is a key feature in kinase-targeting compounds, making this molecule a valuable building block for constructing chemical libraries or exploring novel structure-activity relationships (SAR) in hit-to-lead optimization campaigns . Researchers can utilize this reagent to develop novel chemical probes or potential therapeutic candidates, focusing on improving properties like lipophilic ligand efficiency (LLE) and metabolic stability .

Properties

IUPAC Name

9-(azetidin-3-yl)purin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQNCPHKIRPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C(N=CN=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Amide Coupling with Protected Azetidine

Step Reagents and Conditions Yield Notes
Reaction of acid intermediate with tert-butyl azetidin-3-ylmethylcarbamate hydrochloride In anhydrous DMF, add tert-butyl azetidin-3-ylmethylcarbamate hydrochloride (1.3 equiv.) and DIPEA (5 equiv.), cool to 0 °C, add HATU (2 equiv.), stir at 25 °C for 2 h under inert atmosphere 71% Reaction quenched with phosphate buffer (pH 7), extracted with ethyl acetate, dried, concentrated, and purified by silica gel chromatography (DCM:MeOH gradient) to yield yellow solid product

This method emphasizes the use of HATU as a coupling agent and DIPEA as a base in DMF solvent, under an inert atmosphere to avoid moisture and air sensitivity. The reaction proceeds efficiently at room temperature after initial cooling, giving a good yield of the desired compound.

Substitution in Dimethyl Sulfoxide (DMSO)

Step Reagents and Conditions Yield Notes
Reaction of 2-chloro-5,6-dimethyl-1H-benzo[d]imidazole with tert-butyl (azetidin-3-yl)methyl-carbamate hydrochloride and DIEA Stirred in DMSO at 100 °C for 12 h 52% After reaction, diluted with ethyl acetate and water, organic layer washed and purified by silica gel chromatography with MeOH/DCM gradient containing ammonium hydroxide

This method involves a nucleophilic aromatic substitution in DMSO solvent at elevated temperature, using DIEA as base. The moderate yield is improved by careful chromatographic purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Time Yield Purification
Amide coupling with protected azetidine Acid intermediate (S3) tert-butyl azetidin-3-ylmethylcarbamate hydrochloride, HATU, DIPEA DMF 0–25 °C 2 h 71% Silica gel chromatography (DCM:MeOH)
Nucleophilic substitution 4-chloropyridin-2-amine tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride, DIPEA Isopropyl alcohol 120 °C (sealed tube) 24 h 96% Extraction, no further purification
Nucleophilic substitution 2-chloro-5,6-dimethyl-1H-benzo[d]imidazole tert-butyl (azetidin-3-yl)methyl-carbamate hydrochloride, DIEA DMSO 100 °C 12 h 52% Silica gel chromatography (MeOH/DCM with NH4OH)

Research Findings and Considerations

  • Reaction Conditions: Use of inert atmosphere and anhydrous solvents improves reaction efficiency and product stability.

  • Bases and Coupling Agents: DIPEA and HATU are preferred for amide bond formation and nucleophilic substitutions involving azetidine derivatives.

  • Temperature Control: Moderate to high temperatures (80–120 °C) are often required to drive substitution reactions to completion, particularly in sealed systems to prevent solvent evaporation.

  • Protecting Groups: The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen is commonly used to prevent side reactions during coupling and substitution steps.

  • Purification: Silica gel chromatography with solvent gradients (DCM/MeOH or DCM/MeOH with NH4OH) is effective for isolating pure products.

  • Yields: Vary from moderate (52%) to high (96%) depending on reaction conditions and substrates, indicating the importance of optimizing parameters for each step.

Mechanism of Action

The mechanism of action of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and purine scaffold allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Substituent Analysis at Position 9

The 9th position of purine derivatives is critical for modulating biological activity. Below is a comparative analysis of substituents and their implications:

Compound Name Substituent at Position 9 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Azetidine (4-membered N-ring) C₈H₁₂ClN₇ 241.68 Hydrochloride salt; small, rigid N-ring
9-(3-Chlorobenzyl)-N-methyl-9H-purin-6-amine 3-Chlorobenzyl C₁₃H₁₂ClN₆ 299.73 Aromatic; lipophilic chloro group enhances membrane permeability
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine Tetrahydrofuran (5-membered O-ring) C₉H₁₂N₆O 220.23 Oxygen-containing ring; increased polarity compared to azetidine
9-Phenyl-9H-purin-6-amine Phenyl C₁₁H₁₀N₆ 226.23 Planar aromatic group; potential π-π stacking interactions
9-Allyl-6-chloro-9H-purin-2-amine Allyl C₈H₉ClN₆ 224.65 Alkyl chain; chloro at C6 may reduce hydrogen-bonding capacity

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 9-phenyl-9H-purin-6-amine .
  • Polarity : Azetidine’s nitrogen atom introduces polarity, while substituents like 3-chlorobenzyl () increase lipophilicity, affecting bioavailability.

Biological Activity

9-(Azetidin-3-yl)-9H-purin-6-amine hydrochloride is a heterocyclic compound that combines a purine core with an azetidine ring. This unique structure positions it as a promising candidate in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The compound's biological activity primarily revolves around its interactions with enzymes involved in nucleic acid metabolism, making it relevant in cancer research and other disease treatments.

Structural Characteristics

The structural formula of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride features an azetidine moiety attached at the 9-position of the purine base. This configuration allows for significant biological interactions, especially with kinases and polymerases, which are crucial for DNA replication and repair processes.

Structural Features Description
Purine Core Integral to nucleic acids (DNA/RNA) and ATP
Azetidine Ring Unique chemical properties enhancing biological activity

The compound's mechanism of action involves binding to specific enzymes and receptors, modulating various biochemical pathways. The azetidine ring facilitates interactions through hydrogen bonds and hydrophobic contacts, influencing cellular responses. Notably, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting survival signals.

Biological Activity

Research indicates that 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride exhibits several significant biological activities:

  • Enzyme Modulation : The compound interacts with kinases and polymerases, affecting nucleic acid metabolism.
  • Apoptosis Induction : It can trigger apoptosis in cancer cells, providing a potential therapeutic avenue for oncology.
  • Signal Transduction : The compound modulates signal transduction pathways, impacting cellular growth and survival.

Case Studies

Several studies have highlighted the efficacy of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride:

  • Cancer Research : In vitro studies demonstrated that the compound effectively induced apoptosis in various cancer cell lines by activating caspase pathways, which are critical for programmed cell death.
  • Kinase Inhibition : The compound showed promising results as a kinase inhibitor, with potential applications in treating disorders characterized by dysregulated kinase activity, such as certain cancers .

Comparative Analysis

To understand the uniqueness of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride compared to other purine derivatives, a comparative analysis is presented below:

Compound Name Structural Features Biological Activity
9-(Methylamino)-9H-purin-6-amineMethylamino group at 9-positionLower potency than azetidine derivative
2-Amino-6-chloropurineChlorine substitution at 6-positionKnown for antiviral properties
8-AminopurineAmino group at 8-positionPotential use in nucleoside analogs
2-AminopurineAmino group at 2-positionUsed in DNA repair studies

Q & A

Q. What are the key considerations for synthesizing 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride?

The synthesis of purine derivatives typically involves nucleophilic substitution at the 9-position. A common approach includes reacting a purine precursor (e.g., 2,6-dichloro-9H-purine) with an azetidin-3-yl halide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under controlled conditions . Key steps include:

  • Purification : Column chromatography or recrystallization to isolate the product.
  • Hydrochloride formation : Treating the free base with HCl in a polar solvent (e.g., ethanol).
  • Yield optimization : Monitoring reaction temperature (typically 60–80°C) and using anhydrous conditions to minimize by-products .

Q. How can tautomeric forms of this compound be characterized experimentally?

Tautomerism in purine derivatives is analyzed using:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to identify proton environments and bond delocalization .
  • X-ray crystallography : Determines bond lengths and angles to confirm dominant tautomeric forms .
  • pH-dependent UV-Vis spectroscopy : Monitors shifts in absorbance maxima under varying pH conditions to assess tautomeric equilibria .

Q. How does pH influence the stability and reactivity of 9-(azetidin-3-yl)-9H-purin-6-amine hydrochloride?

  • Acidic conditions (pH < 4) : Protonation of the purine ring’s N1/N7 positions may enhance solubility but reduce nucleophilic reactivity.
  • Neutral to basic conditions (pH 7–9) : Deprotonation of the azetidine NH group can alter hydrogen-bonding interactions, affecting binding in biological assays .
  • Stability testing : Conduct accelerated degradation studies at varying pH levels (e.g., 1.2, 7.4, 9.0) using HPLC to quantify decomposition products .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Reaction path screening : Apply algorithms like the Artificial Force Induced Reaction (AFIR) to explore feasible synthetic routes and transition states .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives with optimal binding affinities .

Q. How should researchers address contradictory data in biological activity studies?

  • Control experiments : Verify compound purity via LC-MS and rule out off-target effects using knockout cell lines .
  • Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., azetidine ring modifications) to isolate contributions to activity .
  • Meta-analysis : Compare results across studies using standardized assays (e.g., IC50 values in enzyme inhibition) to identify protocol-dependent variability .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DoE) : Employ factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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